1-Methyl-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-ol
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Overview
Description
1-Methyl-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-ol is a compound that belongs to the class of pyrazoles, which are known for their diverse biological activities. The presence of the trifluoromethyl group in the compound enhances its chemical stability and biological activity, making it a valuable molecule in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-ol typically involves the condensation of 4-trifluoromethylphenylhydrazine with 2-acetyl-1,3-indanedione under acid-catalyzed conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring . The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazoles with different functional groups.
Scientific Research Applications
1-Methyl-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, analgesic, and antitumor properties.
Mechanism of Action
The mechanism of action of 1-Methyl-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-ol involves its interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity to these targets, leading to modulation of their activity. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access .
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine, an antidepressant drug.
Fluridone: 1-methyl-3-phenyl-5-[3-(trifluoromethyl)phenyl]-4-pyridone, used as a herbicide.
Uniqueness
1-Methyl-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-ol is unique due to its specific structural features, such as the presence of both a pyrazole ring and a trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C11H9F3N2O |
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Molecular Weight |
242.20 g/mol |
IUPAC Name |
2-methyl-5-[4-(trifluoromethyl)phenyl]-1H-pyrazol-3-one |
InChI |
InChI=1S/C11H9F3N2O/c1-16-10(17)6-9(15-16)7-2-4-8(5-3-7)11(12,13)14/h2-6,15H,1H3 |
InChI Key |
PTEWGSXTQLEBJD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C=C(N1)C2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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